Ethyl 3-formylcyclopentane-1-carboxylate
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Overview
Description
Ethyl 3-formylcyclopentane-1-carboxylate is an organic compound with a cyclopentane ring substituted with a formyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 3-carboxycyclopentane-1-carboxylate.
Reduction: Ethyl 3-hydroxymethylcyclopentane-1-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-formylcyclopentane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a hydroxymethyl group.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl 3-formylcyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of a cyclopentane ring, formyl group, and ethyl ester group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H14O3 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 3-formylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8-4-3-7(5-8)6-10/h6-8H,2-5H2,1H3 |
InChI Key |
WZFBBSHFFGLSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C1)C=O |
Origin of Product |
United States |
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